15-norlyngbyapeptin A

Description

Contextualization within Marine Natural Products Chemistry

The marine environment is a vast reservoir of biodiversity, harboring a wealth of organisms that produce a remarkable array of secondary metabolites. These natural products, forged in the crucible of evolutionary pressures, often exhibit potent biological activities and novel chemical architectures not found in their terrestrial counterparts. mdpi.com Marine natural products chemistry is the discipline dedicated to the isolation, structure elucidation, and biological characterization of these compounds.

15-norlyngbyapeptin A is a prime example of a marine natural product, having been isolated from a marine cyanobacterium of the genus Lyngbya. si.eduacs.orgnih.gov The discovery of such compounds underscores the immense potential of marine ecosystems as a source for new chemical entities with applications in medicine and biomedical research. The unique structural features of these molecules are often a direct consequence of the distinct metabolic pathways that have evolved in marine organisms to cope with their specific ecological niches. mdpi.com

Significance of Cyanobacterial Metabolites in Drug Discovery Research

Cyanobacteria, often referred to as blue-green algae, are a phylum of photosynthetic bacteria that are prolific producers of structurally diverse and biologically active secondary metabolites. researchgate.neticontrolpollution.com These microorganisms are found in a wide range of environments, from freshwater and terrestrial to extreme marine habitats. mdpi.commdpi.com The secondary metabolites produced by cyanobacteria encompass a broad spectrum of chemical classes, including polyketides, non-ribosomal peptides, alkaloids, and lipopeptides. researchgate.neticontrolpollution.com

The significance of cyanobacterial metabolites in drug discovery is underscored by their wide range of pharmacological activities, which include anticancer, antiviral, antibacterial, antifungal, and anti-inflammatory properties. mdpi.comresearchgate.nettandfonline.com Many of these compounds possess novel mechanisms of action, making them attractive candidates for the development of new therapeutic agents. mdpi.com For instance, some cyanobacterial metabolites have been shown to target specific cellular pathways involved in disease progression, offering the potential for more targeted and effective treatments. mdpi.comresearchgate.net The structural diversity and potent bioactivities of these compounds have established cyanobacteria as a crucial resource in the quest for new drugs. researchgate.nettandfonline.comufl.edu

Overview of Lyngbyapeptin Class Compounds

15-norlyngbyapeptin A belongs to the lyngbyapeptin class of compounds, a family of cyclic depsipeptides isolated from marine cyanobacteria, particularly of the genus Lyngbya. si.eduresearchgate.netwiley.com Depsipeptides are characterized by the presence of at least one ester linkage in addition to the amide bonds that form the peptide backbone. encyclopedia.pub The lyngbyapeptins are known for their complex and often unusual structural features, which can include modified amino acid residues and fatty acid components. researchgate.netnih.gov

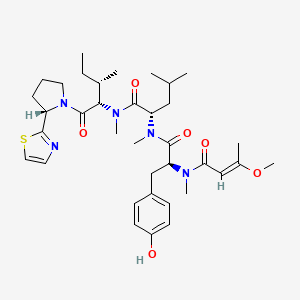

The gross structure of 15-norlyngbyapeptin A was determined using standard 2D NMR techniques, and its absolute configuration was elucidated through degradation and comparison with standards. si.eduacs.orgnih.gov Structurally, it is very similar to lyngbyapeptin A, with the key difference being the absence of a methoxy (B1213986) group on the tyrosine unit at position C-15. acs.org The amino acid sequence was found to be the same as that of lyngbyapeptin A. acs.org

The biological activities of the lyngbyapeptin class are a subject of ongoing research, with various members of the family exhibiting a range of effects. For example, some lyngbyapeptins have demonstrated cytotoxic activity against cancer cell lines. nih.gov The structural and functional diversity within this class of compounds highlights the rich chemical productivity of their cyanobacterial producers and their potential as a source of new lead compounds for drug development.

Properties

Molecular Formula |

C36H53N5O6S |

|---|---|

Molecular Weight |

683.9 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(E)-3-methoxybut-2-enoyl]-methylamino]propanoyl]-methylamino]-N,4-dimethyl-N-[(2S,3S)-3-methyl-1-oxo-1-[(2S)-2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]pentan-2-yl]pentanamide |

InChI |

InChI=1S/C36H53N5O6S/c1-10-24(4)32(36(46)41-18-11-12-28(41)33-37-17-19-48-33)40(8)35(45)29(20-23(2)3)39(7)34(44)30(22-26-13-15-27(42)16-14-26)38(6)31(43)21-25(5)47-9/h13-17,19,21,23-24,28-30,32,42H,10-12,18,20,22H2,1-9H3/b25-21+/t24-,28-,29-,30-,32-/m0/s1 |

InChI Key |

IDOJVVBVKWRUSO-CYUNKOHBSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C2=NC=CS2)N(C)C(=O)[C@H](CC(C)C)N(C)C(=O)[C@H](CC3=CC=C(C=C3)O)N(C)C(=O)/C=C(\C)/OC |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C2=NC=CS2)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(CC3=CC=C(C=C3)O)N(C)C(=O)C=C(C)OC |

Synonyms |

15-norlyngbyapeptin A |

Origin of Product |

United States |

Discovery and Isolation of 15 Norlyngbyapeptin a

Historical Context of Source Organism Identification

Marine cyanobacteria are a prolific source of structurally diverse and biologically active secondary metabolites. nih.govresearchgate.netresearchgate.net These prokaryotic organisms are found in a wide range of marine environments and have developed the ability to produce a vast array of chemical compounds. researchgate.netnih.gov It is estimated that nearly 10% of the cyanobacterial genome may be dedicated to the biosynthesis of these secondary metabolites, which are thought to provide evolutionary advantages for survival against predators or competitors. mdpi.comsi.edu

The chemical diversity of these compounds is remarkable, encompassing linear and cyclic peptides, polyketides, alkaloids, lipopeptides, and molecules of mixed biosynthetic origin. researchgate.netnih.gov Many of these natural products exhibit potent biological activities, including anticancer, anti-inflammatory, antibacterial, antiviral, and antiparasitic properties. nih.govresearchgate.net As a result, marine cyanobacteria have become a significant focus of biomedical research and the search for new drug leads. mdpi.com Genera such as Moorea, Lyngbya, and Okeania are particularly well-documented as rich producers of these novel bioactive substances. nih.gov To date, over 2,000 secondary metabolites have been identified from cyanobacteria. nih.gov

The compound 15-norlyngbyapeptin A was isolated from a specific strain of Lyngbya sp., a filamentous marine cyanobacterium belonging to the family Oscillatoriaceae. si.edunih.gov This particular cyanobacterium was collected in Guam and is noted for producing an extraordinary diversity of secondary metabolites. core.ac.uk Collections of this organism over a decade have yielded at least eight distinct classes of metabolites. core.ac.uk

The genus Lyngbya has undergone significant taxonomic revision in recent years. mdpi.com Phylogenetic analyses have shown the traditional "Lyngbya" morphotype to be polyphyletic, leading to the description of new genera. mdpi.com One such reclassification involves Lyngbya bouillonii, which is now recognized as Moorea bouillonii. nih.govalgaebase.org Both Lyngbya and the closely related genus Moorea are renowned for their rich production of bioactive natural products. nih.govmdpi.comtandfonline.com Moorea bouillonii, a tropical marine cyanobacterium, is a known producer of various peptide and polyketide-based compounds. nih.govnih.govnih.gov The discovery of 15-norlyngbyapeptin A from a Lyngbya species highlights the chemical productivity of this specific group of cyanobacteria. nih.govcore.ac.uk

| Attribute | Description | Reference |

|---|---|---|

| Organism | Lyngbya sp. | si.edunih.gov |

| Family | Oscillatoriaceae | si.edu |

| Collection Location | Guam | nih.govcore.ac.uk |

| Related Genera | Moorea (e.g., Moorea bouillonii, formerly Lyngbya bouillonii) | mdpi.comnih.gov |

| Significance | Known for producing a high diversity of bioactive secondary metabolites. | core.ac.uk |

Methodologies for Isolation and Purification from Biological Matrices

The isolation of 15-norlyngbyapeptin A from the marine cyanobacterium Lyngbya sp. involved a multi-step process of extraction and chromatographic separation. si.edu The cyanobacterial biomass was first extracted to create a crude mixture of its chemical constituents. si.edu This crude extract was then subjected to a series of separation techniques to isolate the individual compounds. si.edu

An initial fractionation step was performed, and a fraction containing a mixture of several compounds, including 15-norlyngbyapeptin A, was obtained. si.edu This enriched fraction was further purified using high-performance liquid chromatography (HPLC). si.edu Specifically, reversed-phase HPLC (RP-HPLC) was employed, which separates compounds based on their hydrophobicity. si.edu This final purification step yielded 0.8 mg of pure 15-norlyngbyapeptin A. si.edu The gross structure of the isolated compound was subsequently determined using standard 2D nuclear magnetic resonance (NMR) techniques. si.edunih.gov

| Step | Methodology | Purpose | Reference |

|---|---|---|---|

| 1 | Extraction of Cyanobacterial Biomass | To obtain a crude extract containing all secondary metabolites. | si.edu |

| 2 | Initial Fractionation | To separate the crude extract into less complex mixtures. The 8% i-PrOH fraction contained the target compound. | si.edu |

| 3 | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | To separate the components of the enriched fraction. A mixture containing 15-norlyngbyapeptin A was isolated. | si.edu |

| 4 | Final RP-HPLC Purification | To isolate 15-norlyngbyapeptin A to a high degree of purity (0.8 mg). | si.edu |

| 5 | Structural Elucidation | Standard 2D NMR techniques were used to determine the chemical structure. | si.edunih.gov |

Structural Elucidation and Stereochemical Assignment of 15 Norlyngbyapeptin a

Application of Advanced Spectroscopic Techniques for Structure Determination

The determination of the planar structure of 15-norlyngbyapeptin A was largely dependent on advanced spectroscopic methods. si.eduhawaii.eduscite.aiacs.org Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) were pivotal in assembling the molecular framework and identifying its constituent parts. si.eduhawaii.eduscite.aiacs.orgacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

A comprehensive suite of 2D NMR experiments was employed to deduce the gross structure of 15-norlyngbyapeptin A. si.eduacs.org The proton NMR spectrum, in conjunction with experiments such as COSY, HMBC, and HSQC, allowed for the assignment of individual spin systems corresponding to the amino and hydroxy acid residues. si.edu These techniques established the connectivity of atoms within each residue.

Subsequent analysis of NOE (Nuclear Overhauser Effect) correlations, likely from a ROESY or NOESY experiment, provided crucial information regarding the sequence of these residues within the cyclic structure. si.edu For instance, an NOE was observed between the H-3 proton and the methoxy (B1213986) protons, which helped to establish the E configuration of the C-2/C-3 double bond. si.edu The NMR spectra of 15-norlyngbyapeptin A were found to be nearly identical to those of its close analog, lyngbyapeptin A, with the key difference being the absence of signals corresponding to an aromatic ring in 15-norlyngbyapeptin A. si.edu

Table 1: ¹H and ¹³C NMR Data for 15-Norlyngbyapeptin A in CDCl₃ si.edu

| Position | ¹³C (δ, ppm) | ¹H (δ, ppm, mult., J in Hz) |

| N-Me-L-Val | ||

| 2 | 171.1 | |

| 3 | 59.8 | 4.29, d, 9.5 |

| 4 | 30.6 | 2.21, m |

| 5 | 19.3 | 0.94, d, 6.5 |

| 6 | 17.0 | 0.88, d, 7.0 |

| N-Me | 31.6 | 2.87, s |

| L-Pro | ||

| 7 | 172.0 | |

| 8 | 62.0 | 4.49, t, 8.0 |

| 9 | 28.7 | 2.31, m; 1.95, m |

| 10 | 24.8 | 1.95, m |

| 11 | 22.4 | 3.71, m; 3.55, m |

| N-Me-L-Phe | ||

| 12 | 170.8 | |

| 13 | 58.7 | 5.37, dd, 9.0, 5.0 |

| 14 | 38.3 | 3.20, dd, 14.0, 9.0; 3.03, dd, 14.0, 5.0 |

| 15 | 136.6 | |

| 16 | 129.2 | 7.23, m |

| 17 | 128.4 | 7.23, m |

| 18 | 126.7 | 7.17, t, 7.0 |

| N-Me | 30.1 | 2.81, s |

| L-Hpla | ||

| 19 | 170.1 | |

| 20 | 72.8 | 5.23, t, 7.5 |

| 21 | 36.9 | 3.09, dd, 14.5, 7.5; 2.99, dd, 14.5, 7.5 |

| 22 | 135.9 | |

| 23 | 129.3 | 7.23, m |

| 24 | 128.5 | 7.23, m |

| 25 | 126.9 | 7.17, t, 7.0 |

| Thiazole (B1198619) | ||

| 26 | 169.8 | |

| 27 | 148.2 | |

| 28 | 123.9 | 7.96, s |

This table is based on data reported in the literature and is provided for informational purposes.

Mass Spectrometry (MS) in Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry was instrumental in determining the molecular formula and confirming the sequence of residues in 15-norlyngbyapeptin A. si.eduhawaii.eduscite.aiacs.orgkisti.re.kr High-resolution fast atom bombardment mass spectrometry (HRFABMS) established the molecular formula as C₃₆H₅₁N₅O₆S. si.edu The sodium adduct ion [M+Na]⁺ was observed at an m/z of 706.3649, which was consistent with the calculated value of 706.3614 for C₃₆H₅₁N₅O₆SNa. si.edu

Tandem mass spectrometry (MS/MS) experiments would have provided fragmentation data, which, when analyzed, would corroborate the sequence of amino and hydroxy acid residues determined by NMR spectroscopy. This is a common strategy in the structural elucidation of peptides, where the fragmentation patterns reveal the loss of specific residues, allowing for the reconstruction of the peptide chain. wikipedia.orglibretexts.org

Stereochemical Elucidation through Degradative Studies and Comparative Analysis

The determination of the absolute stereochemistry of the chiral centers within 15-norlyngbyapeptin A required chemical degradation followed by chiral analysis. hawaii.edu The molecule was subjected to ozonolysis and subsequent acid hydrolysis to break it down into its constituent amino acid residues. si.edu

These resulting amino acids were then analyzed by chiral High-Performance Liquid Chromatography (HPLC) and compared with authentic, commercially available standards. si.edumdpi.comresearchgate.netmdpi.com This comparative analysis unequivocally established the stereochemistry of the amino acid-derived units as 6S, 17S, 24S, 26S, and 31S. si.edu This configuration was found to be analogous to that of lyngbyapeptin A. si.edu

Structural Features and Class Affiliation within Cyclic Peptides and Depsipeptides

15-norlyngbyapeptin A is classified as a cyclic depsipeptide. si.edumdpi.comscite.aidntb.gov.ua This classification is based on its key structural features. It possesses a cyclic structure, which is common among many marine natural products. nih.gov The "depsi" prefix indicates the presence of at least one ester linkage within the cyclic backbone, in addition to the amide bonds that are characteristic of peptides. nih.govnih.gov This ester bond is formed between a hydroxy acid and a carboxylic acid.

The structure of 15-norlyngbyapeptin A also incorporates non-proteinogenic amino acids, which are amino acids not typically found in proteins. This includes N-methylated amino acids, which contribute to the compound's structural uniqueness and can influence its conformational properties and biological activity. The presence of a thiazole moiety is another notable feature, which is found in a number of bioactive marine natural products. researchgate.netnih.gov

Structural Relationships with Lyngbyapeptin Analogs and Related Marine Natural Products

15-norlyngbyapeptin A is a member of the lyngbyapeptin family of marine natural products. si.eduhawaii.eduacs.orgacs.orgresearchgate.net Its structure is very closely related to lyngbyapeptin A, the parent compound of this series. si.edu The primary difference between the two is that 15-norlyngbyapeptin A lacks an aromatic ring that is present in lyngbyapeptin A. si.edu This "nor" designation in its name signifies the absence of a methyl group, though in this case, it represents a more significant structural modification.

The lyngbyapeptins are part of a broader class of cyclic peptides and depsipeptides isolated from marine cyanobacteria, which are known for producing a remarkable diversity of secondary metabolites. mdpi.comnih.govencyclopedia.pubnih.govasm.org These compounds often exhibit a range of biological activities. The structural variations within the lyngbyapeptin family and related compounds, such as differences in amino acid residues, methylation patterns, and the nature of the polyketide-derived portions, provide a rich area for the study of structure-activity relationships.

Biosynthetic Pathways and Enzymatic Mechanisms of 15 Norlyngbyapeptin a

Identification of Biosynthetic Gene Clusters (BGCs)

The blueprint for the synthesis of 15-norlyngbyapeptin A and its analogs, such as lyngbyapeptin B, is encoded within a dedicated biosynthetic gene cluster (BGC). nih.govdntb.gov.uadntb.gov.ua These clusters are contiguous stretches of DNA that contain all the genes necessary for the production of a specific natural product. In the case of lyngbyapeptin B, produced by the marine cyanobacterium Moorea bouillonii, the identified lynB BGC spans approximately 33.5 kilobases and comprises nine open reading frames. nih.gov This cluster houses the genes for the large, modular enzymes responsible for the step-by-step assembly of the molecule, as well as for the various tailoring enzymes that introduce unique chemical modifications. nih.gov The identification of these BGCs is often accomplished through genome sequencing of the producing organism, followed by bioinformatic analysis to pinpoint gene clusters predicted to synthesize nonribosomal peptides or polyketides. researchgate.netnih.gov

The study of the lynB BGC from M. bouillonii has been instrumental in elucidating the biosynthesis of related compounds. nih.gov For instance, the GC content of the producing strain, M. bouillonii 1509-15, is 43.5%, which is similar to other related cyanobacteria. nih.gov The analysis of such BGCs provides a genetic roadmap for understanding the biosynthesis of this family of peptides. nih.govdntb.gov.uadntb.gov.ua

Role of Nonribosomal Peptide Synthetases (NRPS) and Polyketide Synthases (PKS)

The core structure of 15-norlyngbyapeptin A is assembled by a hybrid system of nonribosomal peptide synthetases (NRPS) and polyketide synthases (PKS). nih.govdntb.gov.uadntb.gov.ua These large, multifunctional enzymes act as a molecular assembly line, with distinct modules responsible for the incorporation and modification of each building block. nih.govbiorxiv.org

Nonribosomal Peptide Synthetases (NRPS) are responsible for incorporating amino acid residues into the growing peptide chain. researchgate.net Each NRPS module typically contains three core domains:

Adenylation (A) domain: Selects and activates a specific amino acid as an aminoacyl adenylate.

Peptidyl Carrier Protein (PCP) or Thiolation (T) domain: Covalently binds the activated amino acid via a phosphopantetheinyl arm.

Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acid on its own PCP domain and the growing peptide chain tethered to the PCP domain of the preceding module. beilstein-journals.org

Polyketide Synthases (PKS) are structurally and functionally similar to NRPS but instead incorporate small carboxylic acid units, typically derived from malonyl-CoA or methylmalonyl-CoA. nih.govbiorxiv.org A type I PKS module generally consists of:

Acyltransferase (AT) domain: Selects and loads an extender unit onto the acyl carrier protein.

Acyl Carrier Protein (ACP) domain: Holds the growing polyketide chain.

Ketosynthase (KS) domain: Catalyzes the Claisen condensation reaction, extending the polyketide chain. beilstein-journals.org

In the biosynthesis of lyngbyapeptin B, a close analog of 15-norlyngbyapeptin A, the lynB gene cluster encodes two PKS enzymes (LynB1 and LynB2) and four NRPS enzymes (LynB3, LynB4, LynB5, and LynB6). nih.gov The initial part of the molecule is synthesized by the PKS modules, which create a unique starter unit. nih.gov This polyketide-derived portion is then passed to the NRPS assembly line for the sequential addition of amino acids. nih.gov The specific order of the NRPS modules on the gene cluster dictates the sequence of amino acids in the final peptide product. biorxiv.orgacs.org

| Enzyme | Type | Function in Lyngbyapeptin B Biosynthesis |

| LynB1 | PKS | Part of the machinery for synthesizing the polyketide starter unit. nih.gov |

| LynB2 | PKS | Contains an O-methyltransferase domain that creates a unique (E)-3-methoxybut-2-enoate starter unit. nih.govnih.gov |

| LynB3 | NRPS | Activates and incorporates the first amino acid (L-Tyr) onto the assembly line. nih.govacs.org |

| LynB4 | NRPS | Activates and incorporates the second amino acid. nih.gov |

| LynB5 | NRPS | Activates and incorporates the third amino acid. nih.gov |

| LynB6 | NRPS | Activates and incorporates the final amino acid. nih.gov |

Post-Translational Modifications and Unique Enzymatic Logics

Beyond the core assembly by NRPS and PKS, the structural diversity and biological activity of compounds like 15-norlyngbyapeptin A are significantly enhanced by post-translational modifications (PTMs). dntb.gov.uamdpi.comnih.govwikipedia.org These modifications are enzymatic alterations that occur after the main peptide or polyketide chain has been assembled. unacademy.com

Formation of Unusual Amino Acid Residues

A hallmark of nonribosomally synthesized peptides is the presence of non-proteinogenic or "unusual" amino acids. researchgate.net These are amino acids that are not among the 20 standard protein-building blocks. The biosynthesis of lyngbyapeptin B, for example, involves several such modifications. The LynB3 module contains two methyltransferase (MT) domains within its adenylation domain, which are proposed to O-methylate the phenol (B47542) group of L-Tyrosine and N-methylate the L-Tyrosine, respectively. acs.org

Another critical modification is the formation of the C-terminal thiazole (B1198619) moiety. nih.govnih.gov This is accomplished by a unique nonheme diiron oxygenase, LynB7. nih.govnih.govacs.org This enzyme catalyzes the oxidative decarboxylation of a 2-thiazoline-4-carboxylic acid precursor, which is formed from a cysteine residue, to yield the final thiazole ring. nih.govnih.govacs.org This enzymatic step is a key post-NRPS modification in the biosynthesis of lyngbyapeptins. nih.govnih.gov

Cyclization Mechanisms in Macrocyclic Peptides

While 15-norlyngbyapeptin A is a linear peptide, many related compounds produced by cyanobacteria are macrocyclic. researchgate.netnih.govresearchgate.net The cyclization of these peptides is a crucial step that imparts conformational rigidity and often enhances biological activity. mdpi.comnih.gov This process is typically catalyzed by a specialized thioesterase (TE) domain located at the end of the final NRPS module. beilstein-journals.org

The TE domain cleaves the completed peptide chain from the PCP domain of the last NRPS module. beilstein-journals.org It can then catalyze an intramolecular cyclization reaction, forming either a macrolactam (an amide bond between the N-terminus and C-terminus) or a macrolactone (an ester bond between a hydroxyl group and the C-terminus). beilstein-journals.orgnih.gov The specific type of cyclization is determined by the TE domain's inherent catalytic preference and the availability of nucleophiles on the peptide chain. nih.gov Nature has evolved a diverse toolkit of peptide cyclases with specific stereo- and regioselective recognition, allowing for the creation of a wide array of cyclic peptide structures. nih.govnih.gov

Implications for Biosynthetic Engineering and Analog Generation

A thorough understanding of the BGCs and the enzymatic machinery involved in the biosynthesis of 15-norlyngbyapeptin A and its relatives provides a powerful platform for biosynthetic engineering. dntb.gov.uamdpi.commdpi.com By manipulating the genes within the BGC, it is possible to create novel analogs of the natural product with potentially improved or altered biological activities.

One promising approach is the modification of the adenylation (A) domains of the NRPS modules. Since the A domain determines which amino acid is incorporated at a specific position, altering its substrate specificity through site-directed mutagenesis can lead to the incorporation of different amino acids into the peptide backbone. acs.org This allows for the rational design of new peptide variants.

Investigation of Biological Activities and Molecular Mechanisms

In Vitro Assessment of Antimicrobial Potentials

While cyanobacteria are known to produce a wide array of metabolites with antibacterial and antifungal properties, specific data on the antimicrobial activities of 15-norlyngbyapeptin A are not extensively detailed in the current body of scientific literature. mdpi.commdpi.com Many peptides isolated from marine organisms exhibit broad-spectrum antimicrobial action, often by disrupting the integrity of microbial cell membranes. mdpi.comnih.gov However, dedicated studies to determine the minimum inhibitory concentration (MIC) or specific spectrum of activity for 15-norlyngbyapeptin A against various bacterial and fungal pathogens are not prominently reported. The primary focus of research on this compound has historically been its cytotoxic properties. nih.govnih.gov

Evaluation of Antitumor and Cytotoxic Activities in Cellular Models

The most significant bioactivity reported for 15-norlyngbyapeptin A is its cytotoxicity against tumor cells. nih.govresearchgate.net As part of the broader search for novel anticancer agents from marine sources, cyanobacterial metabolites are frequently screened for their ability to inhibit the proliferation of cancer cell lines. core.ac.ukresearchgate.net

15-norlyngbyapeptin A was isolated from a re-collection of the marine cyanobacterium Lyngbya sp. from Guam. sci-hub.se Its cytotoxic potential was evaluated using cell line-based screening assays. Specifically, its activity was tested against the KB cell line, a human oral epidermoid carcinoma. sci-hub.se This cell line is commonly used in cancer research to screen for potential cytotoxic compounds. The results indicated that 15-norlyngbyapeptin A possesses cytotoxic activity, although it was found to be less potent than other co-isolated compounds like lyngbyabellin D. sci-hub.se

| Compound | Cell Line | Reported Activity | Source Organism |

|---|---|---|---|

| 15-norlyngbyapeptin A | KB (Human Oral Epidermoid Carcinoma) | Moderately Cytotoxic | Lyngbya sp. |

The precise molecular mechanisms underlying the cytotoxicity of 15-norlyngbyapeptin A have not been fully elucidated. researchgate.net Generally, cytotoxic peptides can induce cell death through various mechanisms, including the induction of apoptosis (programmed cell death). nih.govnih.gov Apoptosis is a highly regulated process involving a cascade of events mediated by enzymes called caspases. nih.govmdpi.com These pathways can be triggered by external signals (the extrinsic pathway) or internal cellular stress, often involving the mitochondria (the intrinsic pathway). nih.govmdpi.com While it is plausible that 15-norlyngbyapeptin A exerts its effects through such apoptotic pathways, specific studies demonstrating caspase activation or DNA fragmentation as a direct result of treatment with this compound are lacking in the available literature.

Anti-Inflammatory Effects in Preclinical Models

Despite the fact that many natural products possess anti-inflammatory properties, there is a notable absence of specific research into the anti-inflammatory effects of 15-norlyngbyapeptin A. nih.govfrontiersin.org The investigation of this compound has been predominantly centered on its cytotoxic potential, with little to no reported data from preclinical models assessing its impact on inflammatory pathways, such as the inhibition of pro-inflammatory cytokines or enzymes. core.ac.uknih.govresearchgate.net

Exploration of Other Reported Bioactivities

The primary and most consistently reported bioactivity for 15-norlyngbyapeptin A is its cytotoxicity against cancer cells. nih.govnih.gov The scarcity of the isolated compound has often limited broader screening for other potential pharmacological activities. core.ac.uk While related cyanobacterial peptides have shown diverse effects, including enzyme inhibition and antifouling activity, these have not been specifically reported for 15-norlyngbyapeptin A. mdpi.comresearchgate.net

Studies on Molecular Targets and Cellular Pathways

The specific molecular targets and cellular pathways directly affected by 15-norlyngbyapeptin A remain largely unidentified. core.ac.uknih.gov Identifying the direct binding partners or the cellular pathways that are inhibited is crucial for understanding a compound's mechanism of action. For instance, other complex peptides from cyanobacteria have been shown to target fundamental cellular machinery, such as the cytoskeleton or specific enzymes like histone deacetylases. core.ac.uknih.gov However, similar detailed mechanistic studies for 15-norlyngbyapeptin A have not been published, and its specific interactions at the molecular level are yet to be discovered.

Receptor Binding and Interaction Analysis

Currently, there is a lack of specific studies detailing the receptor binding profile of 15-norlyngbyapeptin A. The investigation into which cell surface or intracellular receptors this compound may interact with is a critical area for future research. Understanding the specific binding partners is fundamental to elucidating its mechanism of action and potential therapeutic applications.

Research on other cyanobacterial metabolites offers insights into potential targets. For instance, some marine natural products have been shown to interact with various receptors, including receptor tyrosine kinases and G-protein coupled receptors. acs.org Given the cytotoxic properties reported for related compounds, it is plausible that 15-norlyngbyapeptin A could target receptors involved in cell proliferation and survival. However, without direct experimental evidence, any proposed receptor interaction remains speculative. Future studies employing techniques such as affinity chromatography, surface plasmon resonance, and computational docking would be invaluable in identifying the direct molecular targets of 15-norlyngbyapeptin A.

Modulation of Protein Function and Signaling Cascades

While specific data on how 15-norlyngbyapeptin A modulates protein function and signaling cascades is not available, the mechanisms of action of other cytotoxic peptides from Lyngbya species offer valuable comparative insights. These related compounds have been shown to interfere with fundamental cellular processes, often leading to apoptosis. wiley.comwiley.com

A notable example is apratoxin A, another potent cytotoxic cyclodepsipeptide from Lyngbya. Apratoxin A has been demonstrated to inhibit the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. nih.gov This inhibition is achieved through the downregulation of the interleukin-6 signal transducer (gp130), which in turn prevents the phosphorylation of STAT3. researchgate.net Furthermore, apratoxin A has been found to target the Sec61 protein complex, a key component of the protein translocation machinery in the endoplasmic reticulum. nih.gov By inhibiting Sec61-mediated cotranslational translocation, apratoxin A disrupts the synthesis of a wide range of secreted and membrane-bound proteins, including various receptor tyrosine kinases crucial for cancer cell survival. nih.govnih.gov

Another class of related compounds, the lyngbyabellins, are known to exert their cytotoxic effects by disrupting the actin cytoskeleton. nih.gov This interference with microfilament dynamics leads to cell cycle arrest and ultimately apoptosis. mdpi.comresearchgate.net

Given the structural similarities and shared origin with these compounds, it is conceivable that 15-norlyngbyapeptin A may also exert its biological effects through the modulation of critical signaling pathways and protein functions. The thiazole (B1198619) moiety present in 15-norlyngbyapeptin A is a structural feature found in many biologically active compounds and is known to be important for interaction with various protein kinases. acs.orgresearchgate.net Future research should, therefore, focus on investigating whether 15-norlyngbyapeptin A can modulate pathways such as the JAK/STAT, PI3K/Akt, or MAPK pathways, or if it interacts with cytoskeletal components.

Table 1: Research Findings on Related Compounds

| Compound | Source Organism | Investigated Biological Activity | Key Findings | Citations |

|---|---|---|---|---|

| Apratoxin A | Lyngbya sp. | Inhibition of JAK/STAT signaling | Downregulates gp130, leading to inhibition of STAT3 phosphorylation. | nih.govresearchgate.net |

| Inhibition of cotranslational translocation | Targets the Sec61α protein complex, preventing the synthesis of various secretory and membrane proteins. | nih.govaacrjournals.org | ||

| Lyngbyabellin A | Lyngbya majuscula | Cytotoxicity, Actin disruption | Induces apoptosis by disrupting the cellular microfilament network. | mdpi.comresearchgate.netfrontiersin.org |

| Lyngbyabellin D | Lyngbya sp. | Cytotoxicity | Shows cytotoxic activity against KB cell lines. | nih.gov |

Synthetic and Semisynthetic Approaches to 15 Norlyngbyapeptin a and Its Analogs

Challenges and Strategies in Total Synthesis of Complex Peptides

The total synthesis of complex natural peptides, particularly those with unusual structural motifs like those found in lyngbyapeptins, is a formidable challenge. Key difficulties often encountered include the stereoselective construction of non-proteinogenic amino acids, the formation of intricate macrocyclic structures, and the preservation of sensitive functional groups throughout the synthetic sequence.

Strategies to overcome these hurdles are central to the field of peptide synthesis. The development of novel coupling reagents that minimize racemization and improve efficiency is an ongoing area of research. For the construction of macrocycles, chemists often employ high-dilution techniques to favor intramolecular cyclization over intermolecular polymerization. Furthermore, the strategic use of protecting groups is crucial to orchestrate the correct bond formations and prevent unwanted side reactions. While these general principles would undoubtedly apply to the synthesis of 15-norlyngbyapeptin A, specific methodologies tailored to its unique structure have not been reported.

Development of Efficient Chemical Routes for Analog Production

The generation of analogs of a natural product is a critical step in understanding its biological function and developing potential therapeutic agents. Efficient chemical routes that allow for the systematic modification of the parent structure are highly desirable. These routes often rely on a convergent synthetic plan, where key fragments of the molecule are synthesized independently and then coupled together in the final stages. This approach allows for greater flexibility in introducing structural diversity.

For a peptide like 15-norlyngbyapeptin A, an efficient analog production strategy would likely involve the synthesis of a common core structure, with variations introduced at specific positions in the final steps. This would enable the rapid generation of a library of related compounds for biological screening. However, without a reported total synthesis of the parent compound, the development of such routes for 15-norlyngbyapeptin A remains a prospective endeavor.

Structure-Activity Relationship (SAR) Studies through Synthetic Modification

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. These studies are typically conducted by synthesizing a series of analogs with systematic structural changes and evaluating their effects in relevant biological assays.

For a novel peptide, SAR studies would aim to identify the key pharmacophoric elements responsible for its biological effects. This involves modifying different parts of the molecule, such as individual amino acid residues, the macrocyclic ring size, and the nature of side chains, and then assessing the impact on potency. The data from these studies are invaluable for designing more potent and selective compounds. Unfortunately, due to the absence of published research on the biological activity and analog synthesis of 15-norlyngbyapeptin A, no such SAR data is currently available.

To illustrate the type of data that would be generated in such a study, a hypothetical data table is presented below. This table is for illustrative purposes only and is not based on experimental data for 15-norlyngbyapeptin A.

| Compound | Modification | Biological Activity (IC₅₀, µM) |

| 15-norlyngbyapeptin A | Parent Compound | Data Not Available |

| Analog 1 | Ala substitution at Position X | Data Not Available |

| Analog 2 | D-Amino acid at Position Y | Data Not Available |

| Analog 3 | Modified Side Chain at Position Z | Data Not Available |

In some cases, the full molecular complexity of a natural product is not required for its biological activity. The identification of smaller, "bioactive fragments" can lead to the development of simpler and more synthetically accessible therapeutic leads. This process often involves the synthesis of various truncated or simplified versions of the parent molecule to pinpoint the minimal structural components necessary for activity. As with the broader SAR studies, the design and synthesis of bioactive fragments of 15-norlyngbyapeptin A have not been documented in the scientific literature.

Advanced Analytical and Chemical Biology Methodologies in 15 Norlyngbyapeptin a Research

High-Throughput Screening Platforms for Bioactivity Profiling

High-throughput screening (HTS) is a cornerstone in the initial stages of drug discovery and the bioactivity profiling of natural products. nih.govnih.gov This technology allows for the rapid assessment of a compound's effect across a wide array of biological targets or cellular models. In the context of cyanobacterial research, HTS platforms are invaluable for sifting through complex extracts or fraction libraries to pinpoint bioactive constituents. alga.cznih.gov

Quantitative HTS (qHTS) represents a significant advancement over traditional single-concentration screening, as it generates concentration-response curves for numerous compounds in a single experiment. nih.gov This approach provides a richer dataset, enabling the rapid identification of compounds with varying potencies and efficacies while minimizing false negatives. nih.gov For instance, a library of cyanobacterial fractions can be screened against a panel of human cancer cell lines and non-cancerous cells to identify selective cytotoxic agents. alga.cznih.gov This methodology has been successfully employed to evaluate the bioactivity profiles of cyanobacterial fraction libraries, leading to the discovery of promising chemotherapeutic candidates. alga.cz

| Screening Platform | Application in Cyanobacterial Research | Key Findings Related to Peptides |

| Cell-Based HTS | Evaluation of cytotoxicity against various cancer cell lines (e.g., HCT 116) and non-cancerous cell lines. nih.govresearchgate.net | Identification of fractions with selective anticancer activity. alga.cz Discovery of cytotoxic depsipeptides. uic.edu |

| Quantitative HTS (qHTS) | Generation of concentration-response curves to determine potency and efficacy of compounds directly from the primary screen. nih.gov | Enables rapid identification of inhibitors and activators with varied structure-activity relationships. nih.gov |

| Phenotypic Screening | Assessment of morphological or other observable changes in cells or organisms upon treatment with cyanobacterial extracts. uic.edu | Guided the isolation of compounds with specific mechanisms of action against cancer cells. uic.edu |

Metabolomics and Cheminformatics Approaches (e.g., Molecular Networking, SMART)

Metabolomics, the large-scale study of small molecules within a biological system, coupled with powerful cheminformatics tools, has revolutionized natural product discovery. nih.gov These approaches facilitate the rapid dereplication of known compounds and the identification of novel chemical entities from complex mixtures. nih.gov

Molecular networking , particularly through platforms like the Global Natural Products Social Molecular Networking (GNPS) platform, organizes tandem mass spectrometry (MS/MS) data based on spectral similarity. researchgate.netnih.govfrontiersin.org This creates visual networks where nodes represent parent ions and edges connect structurally related molecules, allowing for the propagation of annotations from known to unknown compounds. frontiersin.org Feature-Based Molecular Networking (FBMN) enhances this by integrating chromatographic feature detection, which helps in distinguishing isomers and incorporating quantitative data. nih.gov This technique has been instrumental in exploring the chemical diversity of cyanobacteria. researchgate.netnih.gov

Small Molecule Accurate Recognition Technology (SMART) is a machine learning tool that utilizes NMR spectroscopy data for the rapid analysis and characterization of natural products, even within complex mixtures. nih.gov The application of SMART, guided by bioactivity and MS-based molecular networking, has accelerated the discovery of new bioactive compounds from filamentous marine cyanobacteria. nih.gov

Cheminformatics, in a broader sense, involves the analysis of large datasets of chemical information to assess properties like chemical diversity and complexity. acs.orgmdpi.com These methods have shown that cyanobacterial metabolites possess distinct and diverse chemical structures compared to those from other natural sources. acs.orgmdpi.com

| Methodology | Principle | Application in 15-Norlyngbyapeptin A Research |

| Molecular Networking (GNPS) | Organizes tandem MS data based on spectral similarity to visualize chemical space and dereplicate compounds. researchgate.netnih.govfrontiersin.org | Can be used to identify analogs of 15-norlyngbyapeptin A and other related peptides in cyanobacterial extracts. researchgate.net |

| SMART (Small Molecule Accurate Recognition Technology) | A machine learning approach using NMR data for rapid structural annotation of compounds in mixtures. nih.gov | Accelerates the characterization of novel peptides and other natural products from cyanobacteria. nih.gov |

| Cheminformatics Analysis | Quantitative analysis of molecular properties, scaffolds, and fingerprints to assess chemical diversity. nih.govacs.org | Characterizes the unique chemical space of cyanobacterial metabolites, including peptides like 15-norlyngbyapeptin A. acs.org |

Integration of Omics Data for Comprehensive Understanding

A holistic understanding of natural products like 15-norlyngbyapeptin A is best achieved through the integration of multiple "omics" datasets, including genomics, proteomics, and metabolomics. uic.edunih.gov This multi-omics approach provides a powerful framework for connecting the genetic potential of an organism to the chemical entities it produces and their ultimate biological functions. mdpi.com

By combining genomic data, which reveals the biosynthetic gene clusters (BGCs) responsible for producing secondary metabolites, with metabolomic data (the actual chemical profile), researchers can directly link genes to molecules. uic.edumdpi.com For example, the biosynthetic pathway for a particular peptide can be identified and annotated. uic.edu Furthermore, phylogenomic analysis, based on conserved housekeeping genes, can help prioritize strains for natural product discovery. mdpi.com

This integrated strategy has been applied to various cyanobacteria, including those from the genus Lyngbya, to explore their biosynthetic potential and the diversity of their expressed metabolites. mdpi.comresearchgate.net Such studies have revealed that while the genomes of these organisms may encode for a vast number of peptidic natural products, the most abundantly produced molecules are often lipids and lipopeptides. mdpi.com This highlights the importance of integrating different omics layers to gain a complete picture of an organism's secondary metabolism. uic.edumdpi.com

| Omics Data Type | Information Provided | Integrated Application |

| Genomics | Identifies biosynthetic gene clusters (BGCs) responsible for natural product synthesis. mdpi.com | Links BGCs to specific metabolites identified through metabolomics, elucidating biosynthetic pathways. uic.edu |

| Metabolomics | Provides a snapshot of the small molecules (including peptides) produced by the organism under specific conditions. uic.edumetabolon.com | Guides the discovery of novel compounds and helps to understand how culture conditions affect metabolite production. uic.edu |

| Proteomics | Identifies the proteins expressed by an organism, including the enzymes involved in biosynthesis. wiley.com | Can be used for in silico prediction of bioactive peptides through simulated enzymatic digestion of identified proteins. wiley.com |

| Phylogenomics | Uses conserved gene sequences to understand the evolutionary relationships between different strains. mdpi.com | Helps in prioritizing strains with unique genetic and, therefore, chemical potential for further investigation. mdpi.com |

Chemical Probe Development for Target Identification

Identifying the specific molecular target of a bioactive compound is a critical yet challenging step in drug discovery and chemical biology. metabolon.comardigen.com Chemical probes, which are small molecules designed to selectively interact with a protein target, are invaluable tools for this purpose. nih.govpromega.ca A well-characterized chemical probe, often accompanied by an inactive analog for use as a negative control, can be used to interrogate the biological function of its target in cellular and even organismal contexts. nih.gov

The development of a chemical probe involves creating a molecule that retains high affinity and selectivity for its intended target while incorporating a reporter tag (e.g., a fluorophore or an affinity handle like biotin) or a photoreactive group. rsc.orgresearchgate.net This allows for the visualization or pull-down and subsequent identification of the target protein. researchgate.net

While specific chemical probes for 15-norlyngbyapeptin A are not extensively documented in the available literature, the general principles of probe development are applicable. rsc.org For instance, a probe could be synthesized by modifying the 15-norlyngbyapeptin A structure to include a clickable alkyne or azide (B81097) group, allowing for its attachment to a reporter molecule after it has bound to its cellular target. Various strategies for target identification, including affinity-based approaches and computational methods, are employed to unravel the mechanisms of action of bioactive natural products. frontiersin.orgfrontiersin.orgresearchgate.net

| Probe Development/Target ID Strategy | Description | Relevance to 15-Norlyngbyapeptin A Research |

| Affinity-Based Probes | A modified version of the bioactive compound containing a tag (e.g., biotin) or a photoreactive group to covalently link to and isolate the target protein. researchgate.net | A synthetic analog of 15-norlyngbyapeptin A could be created to pull down its binding partners from cell lysates for identification by mass spectrometry. |

| Activity-Based Protein Profiling (ABPP) | Uses reactive chemical probes that covalently bind to the active sites of a specific class of enzymes. frontiersin.org | If 15-norlyngbyapeptin A is found to be an enzyme inhibitor, an ABPP probe could be designed to identify its specific enzyme target(s). |

| Computational Target Prediction | In silico methods, such as molecular docking, to predict potential protein targets based on the compound's structure. frontiersin.org | Docking simulations could be run to screen 15-norlyngbyapeptin A against a library of protein structures to generate hypotheses about its molecular target. |

| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of proteins upon ligand binding. researchgate.net | Could be used to confirm direct binding of 15-norlyngbyapeptin A to a putative target inside intact cells. |

Ecological and Biotechnological Aspects

Ecological Role of 15-Norlyngbyapeptin A in Marine Environments

The marine environment is a complex ecosystem where organisms have evolved unique strategies for survival, competition, and defense. researchgate.netfrontiersin.org Cyanobacteria, including the producers of 15-norlyngbyapeptin A, are significant contributors to the chemical landscape of these environments. mdpi.commdpi.com The production of a vast array of secondary metabolites by marine cyanobacteria is believed to play a crucial role in their ecological success. mdpi.comresearchgate.net These bioactive compounds can serve as chemical defenses, helping the cyanobacteria to adapt to diverse and often harsh marine conditions characterized by factors like hyperhalinity and high pressure. mdpi.commdpi.com

While the specific ecological function of 15-norlyngbyapeptin A has not been definitively elucidated, the roles of similar cyanobacterial peptides suggest it likely functions as a chemical defense agent or an allelochemical. nih.govmdpi.com Secondary metabolites from marine cyanobacteria are known to be involved in deterring predators and inhibiting the growth of competing organisms, such as other algae and microbes. mdpi.commdpi.com This allelopathy is a critical strategy for resource competition in densely populated marine habitats. mdpi.com

Many peptides produced by cyanobacteria exhibit toxicity towards grazers, a function that helps protect the cyanobacteria from being consumed. mdpi.compnas.org For instance, some cyanobacterial non-ribosomal peptides are known to be toxic to micrograzers. mdpi.com Given that 15-norlyngbyapeptin A belongs to the lyngbyapeptin family of compounds, which are known for their bioactivity, it is plausible that it contributes to the chemical defense arsenal (B13267) of its producing organism, Moorea producens or Moorea bouillonii. mdpi.comnih.gov The production of such compounds can influence the structure and dynamics of marine microbial communities and food webs. frontiersin.orgmdpi.com

Strategies for Enhanced Production via Cultivation and Biotechnological Means

The production of 15-norlyngbyapeptin A and other valuable cyanobacterial secondary metabolites is often limited by the challenges associated with cultivating the producing organisms. acs.org Marine cyanobacteria like Moorea species can be slow-growing and difficult to maintain in laboratory settings, which hinders the large-scale production necessary for further research and potential applications. acs.orgnih.govescholarship.org To overcome these limitations, several strategies for enhanced production through cultivation and biotechnology are being explored.

One approach involves the optimization of cultivation conditions. This can include modifying the culture media to stimulate the biosynthesis of target compounds. For example, the addition of specific precursors or elicitors to the growth medium has been shown to enhance the production of certain metabolites in cyanobacteria. plos.org Another strategy is co-culturing the producing cyanobacterium with other microorganisms. acs.org The interaction between different microbes can sometimes trigger the activation of "silent" or cryptic biosynthetic gene clusters, leading to the production of novel or enhanced quantities of existing compounds. acs.org

Biotechnological approaches offer promising avenues for increasing the supply of complex cyanobacterial peptides. eco-vector.commdpi.comnih.gov A important first step is the identification of the biosynthetic gene cluster (BGC) responsible for producing the compound of interest. nih.govresearchgate.net The BGC for a related compound, lyngbyapeptin B, has been identified in Moorena bouillonii, which provides a genetic blueprint for production. nih.govacs.orgresearchgate.netnih.govacs.org This knowledge enables several biotechnological strategies:

Heterologous Expression: The entire BGC can be transferred into a more easily cultivated host organism, such as Escherichia coli or a model cyanobacterium like Anabaena sp. PCC 7120. nih.govescholarship.orgmdpi.com This technique has been successfully used to produce other cyanobacterial peptides, sometimes achieving significantly higher titers than in the native producer. nih.gov However, the success of heterologous expression can be influenced by factors like the difference in GC content between the BGC and the host genome. nih.govnih.gov

Metabolic Engineering: The native producing organism can be genetically modified to enhance the production of the desired metabolite. This can involve overexpressing key biosynthetic genes or knocking out competing metabolic pathways to increase the flux of precursors towards the target compound. researchgate.net

Synthetic Biology: This approach involves the design and construction of new biological parts, devices, and systems. For cyanobacterial peptides, this could involve refactoring the biosynthetic pathway for optimized expression in a heterologous host. mdpi.comresearchgate.net

These biotechnological strategies not only offer a means to increase the production of known compounds like 15-norlyngbyapeptin A but also to generate novel analogs for structure-activity relationship studies. researchgate.net

Chemogeographic Variability and its Impact on Metabolite Production

Significant variation in the production of secondary metabolites has been observed among different geographical populations of the same cyanobacterial species, a phenomenon known as chemogeographic variability. mdpi.com The tropical marine cyanobacterium Moorea bouillonii, a known producer of lyngbyapeptins, exemplifies this, with collections from different regions of the Indian and Pacific Oceans displaying distinct chemical profiles. mdpi.comacs.org

This variability means that the presence and abundance of specific compounds, including 15-norlyngbyapeptin A and its analogs, can be highly dependent on the geographic origin of the cyanobacterial sample. mdpi.com For instance, a study analyzing M. bouillonii samples from various locations, including Saipan, Papua New Guinea, and India, revealed region-specific patterns of metabolite production. mdpi.comacs.org In one such study, lyngbyapeptin A was identified as a major metabolite in samples collected from Saipan, while being absent or present in very low levels in samples from other locations. mdpi.com This highlights that the metabolic output of a single species can be remarkably diverse across its geographic range.

The factors driving this chemogeographic variability are likely complex and may include both genetic and environmental influences. Different environmental pressures in various locations, such as nutrient availability, light intensity, water temperature, and predation pressure, could select for the production of different secondary metabolites. researchgate.net Furthermore, genetic divergence between geographically isolated populations can lead to variations in their biosynthetic gene clusters, resulting in the production of different chemical variants. mdpi.com

The recognition of chemogeographic variability has significant implications for natural product discovery. It suggests that exploring geographically diverse populations of a known producing organism can be a fruitful strategy for finding novel compounds. mdpi.comdntb.gov.ua By analyzing the chemical profiles of organisms from underexplored locations, researchers can increase the chances of discovering new bioactive molecules. mdpi.com This approach of leveraging chemogeographic patterns is now being used to prioritize natural product discovery efforts. mdpi.comacs.orgdntb.gov.ua

Future Research Perspectives and Translational Potential

Elucidation of Undiscovered Mechanisms of Action

The precise molecular mechanism underlying the cytotoxicity of 15-norlyngbyapeptin A is currently not well understood, with initial data demonstrating its effect against KB cells (a human cervical carcinoma cell line). core.ac.uk Future investigations are essential to pinpoint its specific intracellular targets and pathways. Research in this area will likely focus on established mechanisms of action for related cyanobacterial peptides, providing a logical framework for hypothesis-driven studies. nih.govmdpi.com

Potential avenues for mechanistic elucidation include:

Cytoskeletal Disruption: Many cytotoxic depsipeptides from marine cyanobacteria interfere with the cytoskeleton. For example, dolastatins and cryptophycins are potent inhibitors of tubulin polymerization, while lyngbyabellins, often co-isolated with 15-norlyngbyapeptin A, are known to disrupt the actin microfilament network. nih.govmdpi.com Future studies would involve in vitro polymerization assays with purified tubulin and actin, as well as cellular microscopy to observe effects on microtubule and microfilament organization.

Inhibition of Protein Translocation: The apratoxins, another class of depsipeptides produced by Moorea bouillonii, exhibit a unique mechanism by blocking the cotranslational translocation of proteins into the endoplasmic reticulum by targeting the Sec61 protein channel. nih.govacs.org Given the shared biosynthetic origin, investigating whether 15-norlyngbyapeptin A shares this or a similar mechanism is a critical next step.

Induction of Programmed Cell Death: Beyond general cytotoxicity, the specific cell death pathway induced by the compound needs to be identified. Related marine peptides are known to trigger apoptosis via the mitochondrial pathway or cause oncosis by disrupting lysosomal membranes. mdpi.commdpi.com Future research would employ techniques like flow cytometry to detect apoptosis markers (e.g., Annexin V) and analyze the cell cycle, as well as assays to measure mitochondrial membrane potential and lysosomal integrity. mdpi.commdpi.com

Exploration of Novel Biological Activities

While the known bioactivity of 15-norlyngbyapeptin A is cytotoxicity, marine natural products are frequently found to possess a wide spectrum of biological effects. nih.govresearchgate.net A crucial future direction is to screen the compound against a diverse panel of biological targets to uncover novel therapeutic applications beyond oncology.

Promising areas for exploration include:

Antiparasitic Activity: There is a pressing need for new drugs against parasitic diseases like malaria. researchgate.net Lyngbyabellins have demonstrated potent antiplasmodial activity against Plasmodium falciparum. nih.govresearchgate.net Given their structural similarities and co-occurrence, testing 15-norlyngbyapeptin A for antimalarial and anti-leishmanial properties is a high-priority research avenue. mdpi.comresearchgate.net

Antimicrobial and Antiviral Effects: Cyanobacterial peptides are a rich source of compounds with antibacterial, antifungal, and antiviral properties. researchgate.netmedcraveonline.com Screening 15-norlyngbyapeptin A against panels of pathogenic bacteria (including multidrug-resistant strains), fungi, and viruses could reveal new potential as an anti-infective agent. nih.gov

Enzyme Inhibition: Certain marine depsipeptides function as potent and selective enzyme inhibitors. For instance, grassystatins inhibit cathepsin enzymes, and other compounds inhibit elastase. nih.gov Screening 15-norlyngbyapeptin A against a library of clinically relevant enzymes, such as proteases, kinases, and phosphatases, could identify novel pharmacological tools or therapeutic leads. europa.eu

Antifouling Properties: Biofouling is a significant environmental and industrial problem. Lyngbyabellins have been shown to inhibit the settlement of barnacle larvae. nih.gov Investigating the antifouling potential of 15-norlyngbyapeptin A could lead to the development of new, environmentally friendly antifouling coatings.

| Potential Novel Bioactivity | Rationale / Example from Related Compounds | Key Organism/Target for Screening | Reference |

|---|---|---|---|

| Antimalarial | Lyngbyabellins show potent activity against Plasmodium falciparum. | Plasmodium falciparum (blood and liver stages) | nih.govresearchgate.netresearchgate.net |

| Antifouling | Lyngbyabellins inhibit the settlement of barnacle larvae. | Amphibalanus amphitrite | nih.gov |

| Antiviral | Many marine peptides from sponges and cyanobacteria show antiviral activity. | Screening panels (e.g., HIV, HSV, Dengue) | nih.govnih.gov |

| Protease Inhibition | Grassystatins (depsipeptides) are potent cathepsin inhibitors. | Elastase, Cathepsins, Thrombin | nih.goveuropa.eu |

Development of Next-Generation Analogs with Improved Efficacy (in vitro/preclinical)

Natural products like 15-norlyngbyapeptin A often serve as a scaffold for medicinal chemistry efforts aimed at creating next-generation analogs with superior pharmacological profiles. nih.gov Future research will undoubtedly focus on synthesizing derivatives to improve potency, target selectivity, metabolic stability, and other drug-like properties.

Key strategies for developing next-generation analogs include:

Total Synthesis and Structural Modification: A complete chemical synthesis of 15-norlyngbyapeptin A would not only confirm its structure but also provide a platform for creating a library of analogs. mdpi.comnews-medical.net By systematically modifying different parts of the peptide backbone and side chains, structure-activity relationship (SAR) studies can be conducted to identify the key pharmacophores responsible for its activity and guide the design of more potent and selective molecules. This approach has been successfully used to create analogs of dolastatin 15, leading to the clinical candidate tasidotin. mdpi.com

Development as a Peptide-Drug Conjugate (PDC) Payload: The high cytotoxicity of many marine peptides makes them ideal candidates for use as payloads in antibody-drug conjugates (ADCs) or peptide-drug conjugates (PDCs). nih.govnih.gov The dolastatin analog, monomethyl auristatin E (MMAE), is a prime example of a marine-derived payload used in several FDA-approved ADCs. mdpi.com Future work could involve modifying 15-norlyngbyapeptin A with a suitable linker for conjugation to a tumor-targeting antibody or peptide, thereby directing its cytotoxic power specifically to cancer cells and minimizing systemic toxicity. preprints.orgpatsnap.com

Biosynthetic Engineering: Once the biosynthetic gene cluster (BGC) for 15-norlyngbyapeptin A is identified, synthetic biology tools can be employed to generate novel analogs. frontiersin.org By altering the non-ribosomal peptide synthetase (NRPS) enzymes involved in its assembly, it may be possible to incorporate different amino acid building blocks to create a library of new compounds that are not accessible through traditional synthesis. acs.org

Advancements in Sustainable Sourcing and Production

A major bottleneck for the clinical development of marine natural products is the "supply problem"—the compounds are often present in minute quantities in the source organism, and large-scale harvesting from the wild is ecologically unsustainable and economically unviable. nih.govfrontiersin.org Addressing this challenge is paramount for the translational potential of 15-norlyngbyapeptin A.

Future strategies for sustainable production include:

Q & A

Q. What methodologies validate the proposed biosynthetic pathway of 15-norlyngbyapeptin A?

- Methodological Answer : Isotopic labeling (¹³C-acetate) tracks precursor incorporation, while gene knockout mutants (e.g., NRPS deletion) are analyzed via LC-HRMS. In vitro reconstitution of enzymatic modules (e.g., adenylation domains) confirms substrate specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.